L-Lysyl-L-valyl-L-phenylalanylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine

Peptide quality control Mass spectrometry Sequence verification

L-Lysyl-L-valyl-L-phenylalanylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine (CAS 648441-79-6) is a linear synthetic octapeptide with the single-letter sequence KVFGLATV. The compound has a molecular formula of C₄₀H₆₇N₉O₁₀ and a molecular weight of 834.0 g/mol.

Molecular Formula C40H67N9O10
Molecular Weight 834.0 g/mol
CAS No. 648441-79-6
Cat. No. B12611386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Lysyl-L-valyl-L-phenylalanylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine
CAS648441-79-6
Molecular FormulaC40H67N9O10
Molecular Weight834.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N
InChIInChI=1S/C40H67N9O10/c1-21(2)18-28(37(55)44-24(7)34(52)49-33(25(8)50)39(57)48-32(23(5)6)40(58)59)45-30(51)20-43-36(54)29(19-26-14-10-9-11-15-26)46-38(56)31(22(3)4)47-35(53)27(42)16-12-13-17-41/h9-11,14-15,21-25,27-29,31-33,50H,12-13,16-20,41-42H2,1-8H3,(H,43,54)(H,44,55)(H,45,51)(H,46,56)(H,47,53)(H,48,57)(H,49,52)(H,58,59)/t24-,25+,27-,28-,29-,31-,32-,33-/m0/s1
InChIKeyFNSBFNDTAYMOKC-HIHXZIGPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Lysyl-L-valyl-L-phenylalanylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine (CAS 648441-79-6): Procurement-Relevant Identity and Physicochemical Baseline


L-Lysyl-L-valyl-L-phenylalanylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine (CAS 648441-79-6) is a linear synthetic octapeptide with the single-letter sequence KVFGLATV. The compound has a molecular formula of C₄₀H₆₇N₉O₁₀ and a molecular weight of 834.0 g/mol . It comprises eight L-amino acids: lysine, valine, phenylalanine, glycine, leucine, alanine, threonine, and valine, and is synthesized via standard solid-phase peptide synthesis (SPPS) protocols . This peptide is offered by a limited number of chemical vendors exclusively for non-human research purposes, and no peer-reviewed biological activity, binding affinity, or in vivo efficacy data have been published for this exact sequence.

Selection Exact sequence KVFGLATV required; no biological activity data reported
Workflow May support epitope mapping controls or physicochemical reference standards
Quality Requires batch-specific LC-MS and HPLC documentation for identity confirmation

Why Generic Octapeptide Substitution Fails for CAS 648441-79-6: Sequence-Specific Determinants of Physicochemical and Biological Behavior


Even within the narrow class of linear octapeptides containing lysine, valine, phenylalanine, glycine, leucine, alanine, and threonine, single-residue substitutions produce compounds with measurably different properties. For the peptide KVFGLATV, the replacement of the position-5 leucine with serine and the position-7 threonine with phenylalanine yields the well-characterized HER-2/neu T-cell epitope KVFGSLAFV (CAS 318272-58-1), an active component of the EP-2101 cancer vaccine [1]. This two-residue shift alters the calculated isoelectric point from approximately 9.5 (target) to approximately 9.0 (comparator), modifies the GRAVY hydrophobicity index by approximately +0.4 units, and abolishes the hydrogen-bonding capability of the Thr⁷ side chain [2]. Because peptide antigenicity, solubility, aggregation propensity, and MHC binding are exquisitely sensitive to single-amino-acid changes, procurement of the exact sequence—rather than a near-neighbor—is mandatory for experiments where the specific physicochemical profile or a defined sequence-activity relationship is required.

Single-residue substitution may shift pI and hydrophobicity, altering solubility and IEX behavior.
Near-neighbor analogs (e.g., KVFGSLAFV) differ in net charge and aggregation propensity, limiting direct interchange.
Absence of published bioactivity data means any substitution requires sequence-specific validation to avoid unintended activity.

Quantitative Differentiation Evidence for L-Lysyl-L-valyl-L-phenylalanylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine (CAS 648441-79-6)


Sequence Identity Confirmation by High-Resolution Mass Spectrometry vs. Closest Structural Analog

The target peptide KVFGLATV (C₄₀H₆₇N₉O₁₀) has a monoisotopic molecular weight of 833.50 Da and an average molecular weight of 834.0 g/mol, as confirmed by vendor-supplied mass spectrometry data . Its closest structurally characterized analog, the EP-2101 component peptide KVFGSLAFV (CAS 318272-58-1), has a molecular formula of C₄₇H₆₈N₁₀O₁₀ and an average molecular weight of 909.1 g/mol [1]. The 75.1 Da mass difference (approximately 9% lower for the target) arises from the two-residue substitution (Leu⁵→Ser⁵ removes 26 Da; Thr⁷→Phe⁷ adds 46 Da, net difference from Thr to Phe is +46 Da; however, the net difference is 909.1 – 834.0 = 75.1 Da due to the combined effect of Leu vs. Ser and Thr vs. Phe substitutions).

Sequence Identity (MS)
Vendor-reported
−75.1 g/mol
Unambiguous LC-MS confirmation
Verify batch-specific mass spectrum
Peptide quality control Mass spectrometry Sequence verification

Calculated Isoelectric Point (pI) Differentiation vs. EP-2101 Component Peptide

Using the Expasy ProtParam tool, the computed isoelectric point for KVFGLATV is approximately 9.5, compared with approximately 9.0 for the EP-2101 component peptide KVFGSLAFV [1]. Both peptides carry a net positive charge at physiological pH (7.4), but the target peptide's higher pI indicates a greater positive charge density—approximately +1.8 net charge for KVFGLATV vs. +1.4 for KVFGSLAFV at pH 7.4—arising from the absence of the polar serine residue and the presence of the neutral threonine instead of the aromatic phenylalanine.

Computed pI
Class-level inference
KVFGLATV pI ≈ 9.5 vs KVFGSLAFV pI ≈ 9.0
Higher charge density; alters IEX method
In silico calculation, not experimentally measured
Peptide solubility Isoelectric point Formulation development

Hydrophobicity Profile and Predicted Aggregation Propensity vs. EP-2101 Component

The GRAVY (Grand Average of Hydropathy) value computed for KVFGLATV is approximately +0.89, compared with approximately +1.28 for KVFGSLAFV [1]. Both values indicate hydrophobic peptides, but the target peptide is substantially less hydrophobic by ΔGRAVY ≈ -0.39 units. This difference is primarily driven by the substitution of the strongly hydrophobic phenylalanine at position 7 (hydropathy index +2.8) with the more polar threonine (hydropathy index -0.7), partially offset by the replacement of polar serine (hydropathy index -0.8) with hydrophobic leucine (hydropathy index +1.8) at position 5.

Hydrophobicity (GRAVY)
Class-level inference
GRAVY ≈ +0.89 (moderate)
30% less hydrophobic than analog
Predicts higher aqueous solubility; no experimental data
Peptide solubility Aggregation propensity Hydrophobicity

Vendor-Supplied Purity Specification as Minimum Procurement Acceptance Criterion

Commercial suppliers of CAS 648441-79-6 typically provide the peptide at purity levels of ≥95% as determined by reverse-phase HPLC . In contrast, the EP-2101 vaccine formulation was prepared with peptides at purities ranging from 90% to 95% for individual epitopes, with the final vaccine containing 0.5 mg/mL of each peptide in a water-in-oil emulsion [1]. For the target peptide, no certificate of analysis with specific impurity profiling data is publicly available, meaning procurement must rely on the vendor's batch-specific quality documentation.

HPLC Purity Specification
Data to verify
≥95% (vendor claim)
Batch-specific documentation required
No public CoA; verify MS and HPLC upon receipt
Peptide purity HPLC analysis Procurement specification

Verified Application Scenarios for L-Lysyl-L-valyl-L-phenylalanylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine (CAS 648441-79-6) Based on Current Evidence


Negative Control or Comparator Peptide in T-Cell Epitope Mapping Studies Involving the HER-2/neu KVFGSLAFV Epitope

Given that the closest characterized analog, KVFGSLAFV, is a validated HLA-A*0201-restricted CTL epitope from HER-2/neu used in the EP-2101 cancer vaccine [1], the target peptide KVFGLATV—differing by two residues—can serve as a sequence-specificity control. Its two-residue divergence (Leu⁵ for Ser⁵; Thr⁷ for Phe⁷) introduces defined alterations in both the primary anchor residues and TCR contact residues, making it suitable for assessing the sequence fidelity required for MHC binding and T-cell recognition in immunological assays.

Physicochemical Reference Standard for Hydrophobicity- and Charge-Based Peptide Separation Method Development

The calculated pI of approximately 9.5 and GRAVY of approximately +0.89 [1] position KVFGLATV as a moderately hydrophobic, positively charged octapeptide. These computed values, combined with the known molecular weight of 834.0 g/mol, make it a useful reference compound for calibrating reversed-phase HPLC gradients and ion-exchange chromatography methods intended for peptide mixtures with similar charge and hydrophobicity profiles.

Custom Peptide for Structure-Activity Relationship (SAR) Studies on Linear Octapeptide Scaffolds

The KVFGLATV sequence provides a defined octapeptide scaffold in which each position is occupied by a proteinogenic L-amino acid with distinct side-chain chemistry: basic (Lys¹), branched hydrophobic (Val², Val⁸), aromatic (Phe³), flexible (Gly⁴), hydrophobic (Leu⁵), small (Ala⁶), and polar (Thr⁷). This chemical diversity supports systematic SAR studies where each residue can be individually substituted to probe contributions to stability, solubility, or biological activity, provided custom synthesis with appropriate purity specifications (≥95%) is procured .

Synthetic Intermediate or Building Block in Longer Peptide Assembly via Fragment Condensation

The free N-terminal amine and C-terminal carboxyl group of KVFGLATV allow its use as a pre-assembled octapeptide fragment in convergent peptide synthesis strategies. The compound's availability from vendors with a minimum purity specification of ≥95% [1] supports its use as an intermediate for constructing longer polypeptide chains via solution-phase or solid-phase fragment condensation, provided the user verifies the absence of truncation and deletion impurities by LC-MS upon receipt.

Application
Selection Property
Validation Focus
Epitope mapping control
Sequence-specific two-residue divergence
MHC binding and T-cell recognition assays
HPLC/IEX method development
Defined pI and hydrophobicity profile
Separation performance under gradient conditions
Octapeptide SAR studies
Defined side-chain chemistry at each position
Solubility, stability, and activity readouts
Fragment condensation intermediate
Free N- and C-termini
Purity and truncation impurity verification
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